REACTION_SMILES
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[CH2:1]([CH3:2])[CH:3]([C:4](=[O:5])[O-:6])[n:7]1[c:8](=[O:18])[o:9][c:10]2[c:11]1[cH:12][c:13]([O:16][CH3:17])[cH:14][cH:15]2.[Li+:20].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[OH-:19].[OH2:26]>>[CH2:3]([C:4](=[O:5])[OH:6])[n:7]1[c:8](=[O:18])[o:9][c:10]2[c:11]1[cH:12][c:13]([O:16][CH3:17])[cH:14][cH:15]2
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Name
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CCC(C(=O)[O-])n1c(=O)oc2ccc(OC)cc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C(=O)[O-])n1c(=O)oc2ccc(OC)cc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2oc(=O)n(CC(=O)O)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |